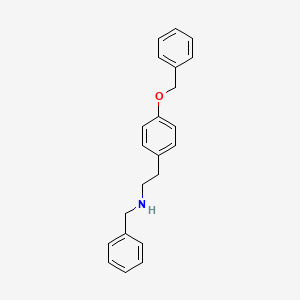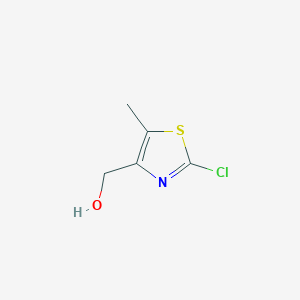![molecular formula C45H33O2P B11926245 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)
2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of biphenyl, hydroxy, and diphenylphosphino groups attached to a binaphthalene core. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Introduction of Biphenyl and Hydroxy Groups: The biphenyl and hydroxy groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction, often involving a phosphine reagent and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the diphenylphosphino group allows it to act as a ligand, coordinating with metal centers in catalytic processes. The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] shares similarities with other binaphthalene derivatives and phosphine ligands.
- Compounds such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthalene (BINAP) and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAPO) are structurally related.
Uniqueness
The unique combination of biphenyl, hydroxy, and diphenylphosphino groups in 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] distinguishes it from other similar compounds. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C45H33O2P |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
3-diphenylphosphanyl-1-[2-[hydroxy-(2-phenylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H33O2P/c46-44(39-27-15-14-24-36(39)31-16-4-1-5-17-31)40-29-28-32-18-10-12-25-37(32)42(40)43-38-26-13-11-19-33(38)30-41(45(43)47)48(34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-30,44,46-47H |
InChI Key |
WZGMVRFGSBNPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


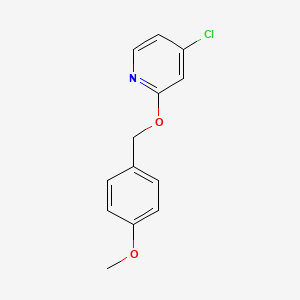
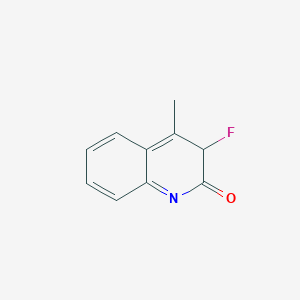


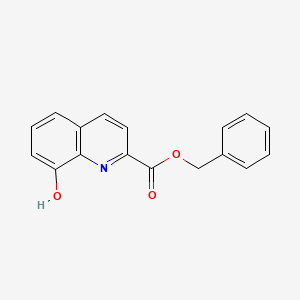

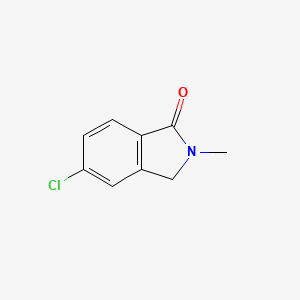
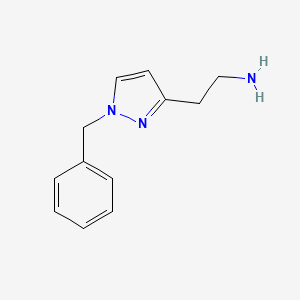

![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
